2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone
Description
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is a brominated acetophenone derivative featuring a difluoromethoxy (-OCF₂H) substituent at the para position of the phenyl ring. While specific data on this compound are absent in the provided evidence, its structural analogs—such as those with methoxy, hydroxy, trifluoromethyl, or other functional groups—are well-documented. Bromo-ethanones are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their reactivity as alkylating agents .
Properties
IUPAC Name |
2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-8(13)6-1-3-7(4-2-6)14-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUKUVDYZQDUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351560 | |
| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141134-24-9 | |
| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Etherification of 4-Hydroxyacetophenone
The synthesis typically begins with 4-hydroxyacetophenone , which undergoes etherification to introduce the difluoromethoxy group. This step employs monochlorodifluoromethane (ClCFH) as the fluorinating agent under basic conditions.
Procedure :
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Substrate activation : 4-Hydroxyacetophenone is dissolved in a polar aprotic solvent (e.g., toluene or methyl tert-butyl ether) with an inorganic base such as potassium carbonate or sodium hydroxide.
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Gas-phase reaction : Monochlorodifluoromethane is introduced under pressure (1–3 bar) at 30–60°C for 4–10 hours.
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Workup : The mixture is concentrated, and the product 1-(4-(difluoromethoxy)phenyl)ethanone is isolated via recrystallization or chromatography.
Key Data :
Alpha-Bromination of 1-(4-(Difluoromethoxy)phenyl)ethanone
The alpha position of the ketone is brominated using liquid bromine (Br) or N-bromosuccinimide (NBS) .
Method A: Direct Bromination with Br
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Conditions : Bromine is added dropwise to a solution of the ketone in dichloromethane at -30°C to 0°C in the presence of an organic amine (e.g., triethylenediamine).
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Reaction Time : 1–2 hours.
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Workup : The crude product is quenched with 10% HCl, extracted, and purified via recrystallization.
Method B: One-Pot Oxidative Bromination
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Reagents : Ammonium bromide (NHBr) and Oxone® (2KHSO·KHSO·KSO) in acetonitrile.
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Advantage : Avoids handling liquid bromine, enhancing safety.
Key Data :
Comparative Analysis of Bromination Strategies
| Parameter | Method A (Br) | Method B (NHBr/Oxone) |
|---|---|---|
| Yield | 95–98% | 90–92% |
| Reaction Time | 1–2 hours | 6–8 hours |
| Safety | Moderate (toxic Br) | High (solid reagents) |
| Byproducts | HBr gas | Minimal |
Method A is preferred for industrial-scale production due to higher yields, whereas Method B suits laboratory settings prioritizing safety.
Critical Reaction Parameters
Temperature Control
Solvent Selection
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Etherification : Toluene and methyl tert-butyl ether minimize side reactions.
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Bromination : Dichloromethane and chloroform enhance bromine solubility.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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ESI-MS : m/z 272.97 [M+H] (calc. 273.01).
Industrial-Scale Optimization
Process Intensification
Environmental Considerations
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Waste Streams : HBr from bromination is neutralized to NaBr for reuse.
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Solvent Recovery : >90% of dichloromethane is reclaimed via distillation.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The electron-withdrawing difluoromethoxy group directs bromination exclusively to the alpha position of the ketone. Competing aryl bromination is negligible due to deactivation of the ring.
Stability of Difluoromethoxy Group
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Acidic Conditions : Avoid prolonged exposure to HCl or HSO, which hydrolyze the OCFH group.
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Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage.
Emerging Methodologies
Photocatalytic Bromination
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-(difluoromethoxy)phenyl)ethanol.
Oxidation: Formation of 4-(difluoromethoxy)benzoic acid.
Scientific Research Applications
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the difluoromethoxy group contribute to the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electron-Donating vs. Withdrawing Groups :
- Methoxy (-OCH₃) and hydroxy (-OH) groups enhance solubility and participation in hydrogen bonding, facilitating crystallization and drug synthesis .
- Trifluoromethyl (-CF₃) and sulfonyl groups increase electrophilicity, improving reactivity in nucleophilic substitutions (e.g., Suzuki couplings) .
- Electron-donating substituents (e.g., -OCH₃) yield higher reaction efficiencies in condensations compared to electron-withdrawing groups .
Synthetic Utility :
- Methoxy derivatives are synthesized via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Trifluoromethyl analogs are used to prepare fluorinated tracers for biomedical imaging .
Toxicology data for dihydroxy variants remain incomplete .
Crystallographic and Physical Properties
- 4-Methoxyphenyl Derivative: Crystallizes in a monoclinic system with a mean C–C bond length of 0.009 Å and R factor = 0.054, indicating high structural precision .
- 4-Hydroxyphenyl Derivative : Asymmetric molecular packing due to intermolecular hydrogen bonding between -OH and carbonyl groups .
Case Studies in Drug Development
Biological Activity
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromo Group : Positioned at the second carbon of the ethanone moiety.
- Difluoromethoxy Group : Attached to the para position of the phenyl ring, enhancing its reactivity and biological interactions.
Research indicates that this compound exhibits significant enzyme inhibition properties. It primarily interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests potential therapeutic applications, particularly as an enzyme inhibitor in drug development.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzyme activities. Preliminary findings suggest that it may form covalent bonds with active site residues or induce conformational changes in enzyme structures, thereby affecting their function and metabolic pathways.
Cellular Effects
Studies have shown that this compound modulates gene expression related to cell growth and apoptosis. This modulation can impact cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics.
Case Studies
- Inhibition of Cytochrome P450 : A study demonstrated that this compound significantly inhibits the activity of cytochrome P450 enzymes, which are critical for the metabolism of various drugs. The IC50 values for inhibition were reported in the low micromolar range, indicating potent activity.
- Cell Proliferation Studies : In vitro experiments using cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound's effects were more pronounced in specific cancer types, suggesting selectivity in its action.
Data Table: Summary of Biological Activity
Future Directions
Further research is warranted to elucidate the complete biological profile of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions with enzymes and cellular targets.
- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and selectivity.
Q & A
Q. How does the difluoromethoxy group influence the compound’s electronic properties compared to methoxy analogs?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing strength (ΔE ~0.3 V higher than methoxy).
- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in π→π* transitions to quantify conjugation disruption.
- SC-XRD : Analyze bond lengths (e.g., C–O in difluoromethoxy vs. methoxy) to correlate with Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
